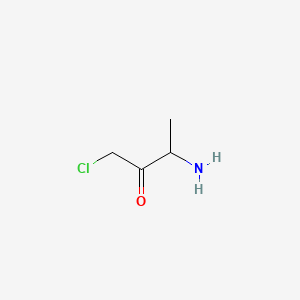

3-Amino-1-chlorobutan-2-one

Description

Significance as a Multifunctional Organic Moiety in Contemporary Chemical Research

The unique structural arrangement of 3-Amino-1-chlorobutan-2-one, possessing an amine, a ketone, and a halogen, makes it a multifunctional organic moiety. This trifunctional nature allows it to participate in a diverse array of chemical transformations, rendering it a valuable asset in modern organic synthesis. The presence of two electrophilic sites—the α-carbon and the carbonyl carbon—contributes to its notable reactivity. wikipedia.org

The amino group can act as a nucleophile or a base, while the carbonyl group is susceptible to nucleophilic attack. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions at the adjacent carbon. This enhanced reactivity is a hallmark of α-halo ketones, which are known to be potent alkylating agents. wikipedia.org For instance, the reaction of chloroacetone (B47974) with potassium iodide in acetone (B3395972) is significantly faster than that of 1-chloropropane. wikipedia.org

This multifunctionality is strategically exploited in the synthesis of various heterocyclic compounds. For example, α-halo ketones are key precursors in the Hantzsch pyrrole (B145914) synthesis, reacting with dicarbonyls and ammonia (B1221849) to form pyrroles. wikipedia.org They also react with thioamides and thioureas to produce thiazoles and 2-aminothiazoles, respectively. wikipedia.org Furthermore, the reaction of α-halo ketones with amines can form α-halo imines, which serve as masked versions of the parent ketone, enabling chemical transformations that would otherwise be challenging. wikipedia.org

Historical Context and Evolution of Research on α-Halo Ketones with Amino Substituents

The study of α-halo ketones has a rich history in organic chemistry, with their synthesis and reactivity being areas of continuous investigation. researchgate.netmdpi.com Early research focused on direct halogenation of ketones using elemental halogens under acidic or basic conditions to generate the enol intermediate necessary for the reaction. mdpi.com Over the years, a variety of halogenating agents, including N-bromosuccinimide and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), have been developed to improve efficiency and selectivity. wikipedia.org

The development of synthetic methods for α-halo ketones has been driven by their importance as intermediates in the synthesis of a wide range of biologically active molecules and other valuable organic compounds. researchgate.net A significant advancement in this area was the Nierenstein reaction, where an acyl chloride reacts with diazomethane (B1218177) to produce an α-halo ketone. wikipedia.org

More recently, research has focused on developing greener and more efficient protocols for the synthesis of α-halo ketones. mdpi.com This includes the use of metal-mediated iodination and other catalytic systems. mdpi.com Furthermore, significant efforts have been directed towards the asymmetric synthesis of α-halo carbonyl compounds through organocatalysis, allowing for the preparation of chiral building blocks. wikipedia.orgacs.org These chiral α-halo ketones are particularly valuable in the synthesis of pharmaceuticals, such as HIV protease inhibitors. acs.org

The introduction of an amino substituent, as seen in this compound, adds another layer of complexity and synthetic utility. The presence of the amino group can influence the reactivity of the α-halo ketone moiety and provides an additional handle for further chemical modifications. The development of methods for the synthesis of α-amino-α'-halo ketones has been crucial for accessing a broader range of complex nitrogen-containing heterocyclic compounds. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 73986-50-2 | C4H8ClNO | 121.57 |

| 3-Amino-1-chlorobutan-2-ol | Not Available | C4H10ClNO | 123.58 |

| 1-Chlorobutan-2-one | 616-27-3 | C4H7ClO | 106.55 |

| 3-Chlorobutan-2-one | 4091-39-8 | C4H7ClO | 106.55 |

| (3S)-3-Amino-1-chloro-2-butanone hydrochloride | 36076-65-0 | C4H9Cl2NO | 158.02 |

Data sourced from multiple chemical databases. solubilityofthings.comnih.govbldpharm.comchembk.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-chlorobutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-3(6)4(7)2-5/h3H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLZNJMNHPDMNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CCl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.56 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Applications of 3 Amino 1 Chlorobutan 2 One As a Versatile Synthetic Intermediate

Construction of Complex Organic Scaffolds and Chiral Building Blocks

The stereoselective transformation of 3-Amino-1-chlorobutan-2-one provides access to key chiral synthons, including optically active amino alcohols, epoxides, and other functionalized intermediates, which are pivotal in medicinal chemistry and materials science.

Synthesis of Optically Active Amino Alcohols and Epoxides

The ketone functionality of this compound derivatives is a prime site for stereoselective reduction, leading to the formation of chiral amino chlorohydrins, which are direct precursors to valuable amino epoxides.

Asymmetric transfer hydrogenation represents a powerful method for achieving this transformation with high stereocontrol. For instance, N-substituted (3S)-3-amino-1-chloro-4-phenyl-2-butanones, which are derivatives of the title compound, can be reduced using a catalyst system such as Cp*RhCl[(R,R)-Tsdpen] with a formic acid/triethylamine mixture. This reaction quantitatively yields the corresponding N-substituted (2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutanes with high diastereoselectivity. Subsequent treatment of the resulting amino chlorohydrin with a base induces intramolecular cyclization to furnish the corresponding anti-amino epoxide, (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane. This two-step sequence highlights the utility of the this compound scaffold in generating stereodefined amino alcohols and epoxides.

Table 1: Asymmetric Synthesis of Amino Alcohols and Epoxides This table is based on data for a closely related derivative, N-substituted (3S)-3-amino-1-chloro-4-phenyl-2-butanone.

| Step | Starting Material | Reagents/Catalyst | Product | Diastereomeric Excess (de) |

|---|---|---|---|---|

| 1. Reduction | N-substituted (3S)-3-amino-1-chloro-4-phenyl-2-butanone | Cp*RhCl[(R,R)-Tsdpen], HCOOH/Et₃N | (2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane | Up to 93% |

| 2. Cyclization | (2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane | Base | (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane | N/A |

Preparation of Functionalized Hydroxy Nitriles and Azides

The strategic placement of functional groups in this compound allows for the introduction of other important chemical moieties, such as nitriles and azides.

Hydroxy Nitriles: While direct synthesis from this compound is not extensively detailed, the reaction of α-chloroketones with cyanide ions is known to proceed via two main pathways depending on the reaction conditions. In aprotic solvents like dimethylformamide (DMF), nucleophilic substitution of the chloride can occur, yielding an α-aminoketonitrile. Alternatively, in protic solvents like methanol (B129727), the cyanide ion may attack the carbonyl carbon to form a cyanohydrin, which could potentially cyclize to an oxirane carbonitrile. This reactivity suggests a plausible, albeit unconfirmed, route to functionalized hydroxy nitriles from the this compound framework.

Azides: A more established pathway to azide-containing structures involves a two-step process. First, the stereoselective reduction of the ketone in this compound yields the corresponding 3-amino-1-chlorobutan-2-ol. The resulting chlorohydrin can then undergo a nucleophilic substitution reaction with sodium azide (B81097), replacing the chlorine atom to form a chiral azido (B1232118) alcohol. This transformation is a common method for introducing the azide group, which is a versatile precursor for amines and nitrogen-containing heterocycles.

Formation of Nitrogen-Containing Heterocyclic Systems

The inherent functionality of this compound makes it an excellent precursor for various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds.

Synthesis of Chiral Amino Aziridines

Chiral aziridines are highly valuable, strained three-membered rings used as intermediates in the synthesis of complex nitrogenous compounds. The amino alcohol derivative, 3-amino-1-chlorobutan-2-ol, obtained from the reduction of this compound, is an ideal precursor for aziridine (B145994) synthesis.

The intramolecular cyclization of this vicinal amino chlorohydrin under basic conditions is a direct application of the Wenker aziridine synthesis or related methods. Treatment of the amino alcohol with a base promotes the deprotonation of the amino group, which then acts as an internal nucleophile, displacing the chloride to form the aziridine ring. This process allows the chirality established during the ketone reduction to be transferred directly to the final aziridine product, yielding optically active amino aziridines.

Table 2: Synthesis of Chiral Amino Aziridines

| Step | Precursor | Reaction Type | Product |

|---|---|---|---|

| 1 | This compound | Ketone Reduction | 3-Amino-1-chlorobutan-2-ol |

| 2 | 3-Amino-1-chlorobutan-2-ol | Intramolecular Cyclization (e.g., Wenker Synthesis) | Chiral Amino Aziridine |

Precursor for Substituted Piperidine (B6355638) Derivatives

The piperidine ring is a ubiquitous scaffold in medicinal chemistry. rsc.orgnih.gov While the literature suggests that this compound can serve as a precursor for substituted piperidine derivatives, specific, well-documented synthetic pathways commencing directly from this intermediate are not readily found in broadly indexed chemical literature. The construction of a six-membered ring from this four-carbon backbone would necessitate a reaction with a two-carbon fragment and subsequent cyclization, a complex transformation for which detailed procedures involving the title compound are sparse.

Role in the Synthesis of Other Nitrogen Heterocycles

The α-chloroketone motif within this compound is reactive towards dinucleophiles, enabling its use in the synthesis of other heterocyclic systems, most notably thiazoles.

The Hantzsch thiazole (B1198619) synthesis is a classic and reliable method that involves the reaction of an α-haloketone with a thiourea (B124793) derivative. rsc.orgnih.govresearchgate.netrsc.org In this context, this compound can react with thiourea, where the sulfur atom of thiourea attacks the carbon bearing the chlorine atom, leading to displacement of the chloride. Subsequent intramolecular condensation between the ketone carbonyl and a nitrogen of the thiourea moiety, followed by dehydration, results in the formation of a 2-aminothiazole (B372263) ring. This reaction would produce a 2-amino-4-(1-aminoethyl)-5-methylthiazole, demonstrating the utility of this compound in constructing five-membered aromatic heterocycles. rsc.orgnih.govresearchgate.net

Applications in the Synthesis of Sulfur and Selenium Heterocycles

This compound serves as a valuable building block in heterocyclic chemistry due to its bifunctional nature, containing both an α-haloketone moiety and an amino group. These reactive sites allow for a variety of cyclization reactions to form key heterocyclic systems, particularly those containing sulfur and selenium.

The synthesis of substituted thiophenes is of significant interest due to their prevalence in pharmaceuticals and electronic materials. While direct examples employing this compound are not extensively documented, its structure is highly amenable to established thiophene (B33073) synthesis protocols. The presence of the α-chloroketone functionality is key for reactions such as the Gewald aminothiophene synthesis. In a modified approach, this compound could react with an activated nitrile and an elemental sulfur source in the presence of a base.

Another prominent method for thiophene synthesis is the Fiesselmann reaction, which involves the condensation of α,β-acetylenic esters with thioglycolic acid esters. A plausible adaptation for this compound would involve its reaction with a sulfur-containing reagent, such as sodium thioglycolate or Lawesson's reagent, to construct the thiophene core. The inherent amino group on the starting material would result in an aminothiophene derivative, which is a valuable scaffold in medicinal chemistry. The general scheme involves the reaction of an α-haloketone with a sulfur nucleophile, followed by cyclization and dehydration.

Table 1: Plausible Reaction for Thiophene Synthesis

| Reactant A | Reactant B (Sulfur Source) | Expected Product Class |

| This compound | Ethyl thioglycolate | Substituted aminothiophenes |

| This compound | Sodium Hydrosulfide | Substituted aminothiophenes |

| This compound | Phosphorus Pentasulfide | Substituted aminothiophenes |

The construction of the selenazole ring, a heterocycle containing both selenium and nitrogen, is effectively achieved using α-haloketones as precursors. The Hantzsch synthesis is a classic method for forming thiazoles and can be readily adapted for selenazoles by substituting the sulfur source with a selenium one.

In this context, this compound is an ideal substrate. The synthesis involves the cyclocondensation of an α-haloketone with a selenoamide, most commonly selenourea (B1239437). mdpi.com The reaction proceeds via initial nucleophilic attack of the selenium atom on the carbon bearing the chlorine, followed by an intramolecular condensation between the amino group of the selenourea and the ketone carbonyl group, and subsequent dehydration to yield the aromatic selenazole ring. mdpi.com This reaction provides a direct and efficient route to 2-amino-1,3-selenazoles, which are noted for a range of biological activities. mdpi.com The presence of the amino group on the butanone backbone of the starting material results in a final product with an additional functional handle for further diversification.

Table 2: Selenazole Synthesis via Hantzsch-type Reaction

| Reactant A | Reactant B | Key Reaction Type | Product Core Structure |

| This compound | Selenourea | Cyclocondensation | 2-Amino-1,3-selenazole |

Contribution to Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery that aims to generate collections of structurally diverse small molecules from a common starting material. nih.gov The goal is to explore chemical space efficiently to identify novel molecular scaffolds with potential biological activity. nih.govsouralgroup.com this compound is an excellent scaffold for DOS due to its possession of three distinct and orthogonally reactive functional groups: a primary amine, a ketone, and a chloromethyl group.

The strategic manipulation of these functional groups allows for the rapid generation of a library of complex and diverse molecules.

The Amino Group: Can be readily acylated, sulfonated, alkylated, or used in reductive amination to introduce a wide variety of substituents.

The Ketone Group: Can undergo reactions such as Wittig olefination, condensation with active methylene (B1212753) compounds, reduction to a secondary alcohol, or conversion to hydrazones and oximes.

The Chloromethyl Group: The chlorine atom is a good leaving group and can be displaced by a wide range of nucleophiles (e.g., azides, thiols, amines, cyanides) in SN2 reactions.

By employing a combinatorial approach where different transformations are applied to each functional group, a large and structurally varied library of compounds can be synthesized from this single, simple precursor. This highlights the utility of this compound as a versatile intermediate for generating molecular diversity, which is crucial for screening and identifying new therapeutic agents. nih.gov

Table 3: Potential Modifications of this compound for Library Generation

| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |

| Amino Group | Acylation | Acid chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | |

| Reductive Amination | Aldehydes/Ketones, NaBH3CN | Secondary/Tertiary Amines | |

| Ketone Group | Reduction | Sodium borohydride (B1222165) (NaBH4) | Secondary Alcohol |

| Knoevenagel Condensation | Malononitrile, Ethyl cyanoacetate | α,β-Unsaturated system | |

| Wittig Reaction | Phosphonium ylides | Alkene | |

| Chloromethyl Group | Nucleophilic Substitution | Sodium azide, Sodium thiophenoxide, Piperidine | Alkyl azide, Thioether, Amine |

Spectroscopic and Advanced Analytical Characterization of 3 Amino 1 Chlorobutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR techniques)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure of 3-Amino-1-chlorobutan-2-one, distinct signals are anticipated in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four unique signals corresponding to the four different proton environments in the molecule. The chemical shifts are influenced by adjacent electronegative atoms (chlorine, oxygen, nitrogen) and functional groups.

-CH₃ (H-4): The methyl protons adjacent to the chiral center are expected to appear as a doublet due to coupling with the single proton on C-3.

-CH- (H-3): This methine proton, attached to the chiral carbon bearing the amino group, would likely appear as a quartet, being split by the three protons of the adjacent methyl group. Its chemical shift would be significantly influenced by the nitrogen atom.

-CH₂Cl (H-1): The two protons of the chloromethyl group are diastereotopic due to the adjacent chiral center and are expected to appear as a singlet, as there are no protons on the adjacent carbonyl carbon to couple with.

-NH₂: The amino protons can appear as a broad singlet. Their chemical shift is variable and depends on the solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-4 (-CH₃) | ~1.2 - 1.5 | Doublet (d) |

| H-3 (-CH-) | ~3.5 - 4.0 | Quartet (q) |

| H-1 (-CH₂Cl) | ~4.2 - 4.5 | Singlet (s) |

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show four distinct signals, one for each carbon atom in the molecule.

C-4 (-CH₃): The methyl carbon, being the most shielded, would appear at the lowest chemical shift (upfield).

C-1 (-CH₂Cl): The carbon bonded to the highly electronegative chlorine atom would be deshielded and appear significantly downfield.

C-3 (-CH-NH₂): The chiral carbon atom bonded to the nitrogen would also be deshielded.

C-2 (C=O): The carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the 190-210 ppm range for ketones.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (-CH₃) | ~15 - 25 |

| C-1 (-CH₂Cl) | ~45 - 55 |

| C-3 (-CH-NH₂) | ~55 - 65 |

2D-NMR Techniques: To unambiguously assign these signals and confirm the connectivity, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show a clear correlation between the H-3 methine proton and the H-4 methyl protons, confirming their adjacent relationship. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom (H-1 with C-1, H-3 with C-3, and H-4 with C-4), validating the assignments made in the 1D spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

N-H Stretch: The primary amine (-NH₂) group should exhibit one or two medium-to-weak bands in the 3300-3500 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected in the range of 1715-1730 cm⁻¹. The presence of the adjacent electronegative chlorine atom may shift this frequency to a slightly higher wavenumber.

C-N Stretch: This vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ region.

C-Cl Stretch: A strong band corresponding to the carbon-chlorine bond stretch is expected in the 600-800 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium-Weak |

| Ketone | C=O Stretch | 1715 - 1730 | Strong |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium |

Mass Spectrometry (EI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its ionization and subsequent fragmentation.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the precise molecular weight of the compound, allowing for the unambiguous determination of its elemental formula (C₄H₈ClNO). The monoisotopic mass of the neutral molecule is calculated to be 121.02944 Da. uni.lu Predicted m/z values for common adducts in HRMS are listed below. uni.lu

Predicted m/z Adducts for this compound in HRMS

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 122.03672 |

| [M+Na]⁺ | 144.01866 |

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is fragmented, and the resulting pattern provides a "fingerprint" that can help elucidate the structure. Key fragmentation pathways for this compound would likely involve:

α-Cleavage: Cleavage of bonds adjacent to the carbonyl group is common. This could lead to the loss of the chloromethyl radical (•CH₂Cl) to form an ion at m/z 72, or the loss of the aminomethyl radical to form an ion at m/z 77/79.

McLafferty Rearrangement: While less likely due to the substitution pattern, this pathway cannot be entirely ruled out.

Loss of Chlorine: Fragmentation may involve the loss of a chlorine atom or HCl.

Isotopic Peaks: A crucial feature would be the presence of isotopic peaks for any fragment containing chlorine. Since chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, any chlorine-containing fragment will appear as a pair of peaks (M⁺ and M⁺+2) separated by two mass units with a characteristic 3:1 intensity ratio.

X-ray Crystallography for Solid-State Structural Elucidation

Should this compound be obtainable as a stable, single crystal (often as a salt like the hydrochloride), X-ray crystallography would provide the definitive, unambiguous three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the absolute configuration of the chiral center (C-3). Furthermore, it would reveal intermolecular interactions in the solid state, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which govern the crystal packing arrangement. Currently, no public crystal structure data is available for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Determination

Since this compound possesses a stereocenter at the C-3 position, it is a chiral molecule existing as a pair of enantiomers, (R)- and (S)-3-Amino-1-chlorobutan-2-one. Chiroptical techniques are essential for studying these stereoisomers.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. The carbonyl group (C=O) in the molecule is a chromophore that will exhibit a characteristic CD signal (a Cotton effect). The sign and magnitude of this signal are directly related to the absolute configuration of the chiral center. By analyzing the CD spectrum, one can distinguish between the R and S enantiomers. This method is often used in conjunction with theoretical calculations to assign the absolute stereochemistry of a chiral ketone.

Advanced Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for separating its enantiomers.

Purity Analysis: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, as the ketone provides a chromophore) would be the primary method for determining chemical purity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from any impurities or starting materials. Gas Chromatography (GC), possibly after derivatization of the amine to increase volatility, could also be employed.

Isomer Analysis (Enantiomeric Separation): To separate the R and S enantiomers and determine the enantiomeric excess (ee) of a sample, chiral chromatography is required. This is typically achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds. Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent, creating a pair of diastereomers that can then be separated on a standard, non-chiral HPLC column. google.com

Computational and Theoretical Investigations of 3 Amino 1 Chlorobutan 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of organic compounds. For a molecule such as 3-Amino-1-chlorobutan-2-one, methods like DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p) can be employed to optimize the molecular geometry and predict a wide range of properties. uniroma2.it

Key molecular properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is vital for predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule, providing insights into its stability and bonding characteristics. uniroma2.it

| Calculated Property | Typical Value/Description | Significance |

|---|---|---|

| HOMO Energy | -X.XX eV | Indicates electron-donating capability |

| LUMO Energy | +Y.YY eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | Z.ZZ eV | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | ~N.N Debye | Measures overall polarity of the molecule |

| MEP Minimum | Negative (e.g., near O, N atoms) | Site for electrophilic attack |

| MEP Maximum | Positive (e.g., near H atoms of NH2) | Site for nucleophilic attack |

Mechanistic Modeling of Chemical Reactions and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states.

For instance, in the synthesis of α-amino ketones, which can proceed through pathways like SN2' reactions, computational methods can be used to: rsc.org

Locate Transition States: Algorithms are used to find the saddle point on the potential energy surface that corresponds to the transition state of a reaction step.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor governing the reaction rate.

Analyze Reaction Pathways: By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.

Simulate Reaction Dynamics: Methods such as Car-Parrinello molecular dynamics can be used to simulate the real-time evolution of a chemical reaction, providing detailed insights into bond-breaking and bond-forming processes, especially in complex environments. researchgate.net

| Parameter | Description | Computational Output |

|---|---|---|

| Reactant Geometry | Optimized 3D structure of starting materials | Cartesian Coordinates |

| Transition State (TS) Geometry | Structure at the peak of the energy barrier | Cartesian Coordinates with one imaginary frequency |

| Product Geometry | Optimized 3D structure of the final products | Cartesian Coordinates |

| Activation Energy (Ea) | Energy barrier of the reaction (ETS - EReactants) | kcal/mol or kJ/mol |

| Reaction Energy (ΔE) | Overall energy change (EProducts - EReactants) | kcal/mol or kJ/mol |

Prediction and Analysis of Spectroscopic Data (e.g., Optical Rotations, UV/Vis Spectra)

Computational chemistry allows for the a priori prediction of various spectroscopic properties, which can aid in the structural elucidation and characterization of chiral molecules like this compound.

Optical Rotation: The prediction of specific optical rotation is particularly important for chiral molecules. Time-dependent density functional theory (TDDFT) is a widely used method for this purpose. nih.gov Functionals such as CAM-B3LYP have been shown to be reliable for predicting optical rotation for a range of molecules. researchgate.net Such calculations are critical for assigning the absolute configuration (R/S) of a stereocenter by comparing the predicted sign and magnitude of the rotation with experimental data. For molecules containing an amino group, computational studies can also model phenomena like the Clough-Lutz-Jirgensons (CLJ) effect, where the optical rotation changes upon acidification. nih.govresearchgate.net

UV/Vis Spectra: TDDFT calculations can also predict the electronic transitions that give rise to UV/Vis absorption spectra. The calculations provide the excitation energies (corresponding to absorption wavelengths, λmax) and oscillator strengths (corresponding to absorption intensities). This information is valuable for interpreting experimental spectra and understanding the electronic structure of the chromophores within the molecule.

| Spectroscopic Property | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| Specific Optical Rotation [α]D | TDDFT (e.g., CAM-B3LYP) | +X.X deg | +Y.Y deg |

| UV/Vis λmax | TDDFT | ~N1 nm (n→π) | ~M1 nm |

| UV/Vis λmax | TDDFT | ~N2 nm (π→π) | ~M2 nm |

Conformational Analysis using Molecular Dynamics Simulations

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the different conformations a molecule can adopt over time and to understand its flexibility and dynamic behavior. fu-berlin.de

In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the exploration of the potential energy surface of the molecule in a simulated environment, such as in a solvent like water. Key insights from MD simulations include:

Identification of Stable Conformers: By analyzing the simulation trajectory, low-energy, stable conformations can be identified. researchgate.net

Conformational Transitions: The simulations can reveal the pathways and timescales of transitions between different conformations.

Solvent Effects: MD explicitly includes solvent molecules, allowing for a realistic investigation of how the solvent influences the conformational preferences of the solute.

Thermodynamic Properties: Trajectories can be analyzed to calculate thermodynamic properties such as free energy differences between conformers.

| Analysis Type | Information Gained | Example Metric |

|---|---|---|

| Dihedral Angle Distribution | Preferred torsion angles for rotatable bonds | Ramachandran-like plot |

| Root Mean Square Deviation (RMSD) | Measures the structural stability over time | Plot of RMSD vs. Simulation Time |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the molecule | Plot of RMSF vs. Atom Index |

| Cluster Analysis | Groups similar structures to identify dominant conformers | Population percentage of each conformational cluster |

In Silico Approaches to Molecular Interactions for In Vitro Biological Studies (e.g., Molecular Docking)

In silico methods, particularly molecular docking, are essential in modern drug discovery and chemical biology to predict how a small molecule (ligand) like this compound might interact with a biological macromolecule, typically a protein (receptor). nih.gov Molecular docking algorithms place the ligand into the binding site of a receptor and score the resulting poses based on their predicted binding affinity. nih.govnih.gov

The process generally involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein.

Docking Simulation: Using software to explore various orientations and conformations of the ligand within the protein's active site.

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding free energy. The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. uniroma2.it

These studies can predict whether this compound is likely to be an inhibitor or activator of a particular enzyme, providing a rationale for its biological activity and guiding further in vitro experiments. mdpi.com

| Parameter | Description | Example Value/Result |

|---|---|---|

| Target Protein | The biological receptor of interest | e.g., a specific kinase or protease (PDB ID) |

| Binding Energy/Score | An estimate of the ligand-receptor binding affinity | -X.X kcal/mol |

| Key Interacting Residues | Amino acid residues in the active site that form bonds with the ligand | e.g., Lys49, Arg56, Tyr130 |

| Types of Interactions | The nature of the intermolecular forces stabilizing the complex | Hydrogen bonds, hydrophobic contacts, pi-pi stacking |

| Ligand Conformation | The 3D shape of the ligand when bound to the protein | Description of the bound pose |

Investigations into Biological Interactions of 3 Amino 1 Chlorobutan 2 One and Its Derivatives in Vitro Mechanistic Focus

Enzymatic Transformations and Biotransformation Pathways

The enzymatic processing of xenobiotics is a fundamental aspect of their biological activity. Enzymes such as carbonyl reductases and transaminases are key players in the metabolism of ketone- and amine-containing compounds.

Substrate Recognition and Conversion by Specific Enzymes (e.g., Carbonyl Reductases, Transaminases)

While direct studies on the enzymatic transformation of 3-Amino-1-chlorobutan-2-one are not extensively documented in publicly available research, the structural features of the molecule suggest potential interactions with specific enzyme classes. The ketone group at the C-2 position makes it a candidate substrate for carbonyl reductases, enzymes that catalyze the reduction of carbonyl compounds to their corresponding alcohols. The stereochemistry of the resulting hydroxyl group would be dependent on the specific enzyme used.

The amino group at the C-3 position indicates that this compound could also be a substrate for transaminases (also known as aminotransferases). These enzymes catalyze the transfer of an amino group from an amino donor to a keto acid, a crucial step in amino acid metabolism. Transaminases are known to act on a wide variety of substrates, and the conversion of a related compound, 4-hydroxy-2-butanone, to (R)-3-aminobutanol using an (R)-selective transaminase has been reported, suggesting that similar enzymes could potentially act on this compound. nih.govgoogle.com The efficiency and stereoselectivity of such a reaction would be highly dependent on the specific transaminase employed. nih.gov

Studies of Enzymatic Activity and Stereoselectivity

The stereochemistry of this compound is a critical factor in its potential enzymatic transformations. Enantiomerically pure amino alcohols are valuable chiral building blocks in the synthesis of pharmaceuticals. The enzymatic synthesis of chiral amines and amino alcohols often demonstrates high stereoselectivity. For instance, the asymmetric synthesis of (S)-3-amino-1-phenylbutane has been achieved with high enantiomeric excess using a multi-enzymatic system involving a transaminase. mdpi.com

Should this compound be a substrate for carbonyl reductases or transaminases, the stereochemical outcome of the reaction would be of significant interest. Different enzymes are known to exhibit distinct stereopreferences, leading to the formation of specific stereoisomers of the product. The development of biocatalytic processes for the synthesis of chiral molecules from prochiral ketones is an active area of research, often involving the screening of various enzymes to find one with the desired activity and selectivity. nih.gov

Molecular Interactions with Biological Targets

The biological effects of a compound are often mediated by its direct interaction with macromolecules such as proteins and nucleic acids. Understanding these interactions at a molecular level is key to elucidating the compound's mechanism of action.

Analysis of Interactions with Key Macromolecules (e.g., Proteins, DNA) In Vitro

The chemical structure of this compound, specifically the presence of an α-chloroketone moiety, suggests its potential to act as an electrophile and react with nucleophilic residues in biomolecules. A closely related compound, 3-amino-1-chloro-2-pentanone, has been shown to be a potent irreversible inactivator of the enzyme γ-glutamylcysteine synthetase. nih.gov This inactivation is proposed to occur through the alkylation of a sulfhydryl group in the enzyme's active site by the α-chloroketone. nih.gov This finding strongly suggests that this compound could exhibit similar reactivity towards proteins, potentially leading to enzyme inhibition through covalent modification.

Direct interactions with DNA are also a possibility. While there is no specific data for this compound, other small molecules are known to bind to DNA and interfere with its function.

Mechanistic Elucidation of In Vitro Enzyme Inhibition (e.g., DNA Gyrase Supercoiling Inhibition)

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. nih.gov The inhibition of DNA gyrase can occur through various mechanisms, including the stabilization of a cleavage complex, which leads to double-strand breaks in the DNA. nih.govnih.gov While there is no direct evidence of this compound inhibiting DNA gyrase, the potential for enzyme inhibition is a key area of investigation for compounds with reactive functional groups. The inhibitory activity of various synthetic amino acid derivatives against digestive enzymes has been demonstrated, with mechanisms ranging from competitive to mixed-type inhibition. nih.gov The α-chloroketone functionality in this compound makes it a candidate for irreversible enzyme inhibition, a mechanism that is distinct from the reversible inhibition often seen with other compounds.

Cellular Effects in Model Systems (In Vitro Cytotoxicity and Mechanistic Pathways of Derivatives)

The in vitro cytotoxicity of a compound provides a preliminary assessment of its potential toxicity and can offer clues about its mechanism of action. Alpha-aminoketones, as a class of compounds, have been noted for their cytotoxic properties. researchgate.net This cytotoxicity is thought to be related to their ability to undergo enolization and subsequent oxidation, leading to the generation of reactive oxygen species and highly toxic α-oxoaldehydes. researchgate.net

Derivatives of β-aminoketones have also been evaluated for their cytotoxic effects against various human tumor cell lines, with some compounds showing significant activity. rsc.org The presence of the reactive α-chloroketone group in this compound suggests that it and its derivatives could exhibit cytotoxicity through alkylation of essential cellular macromolecules, leading to cellular dysfunction and death. Further studies would be necessary to determine the specific cytotoxic profile of this compound and its derivatives against different cell lines and to elucidate the underlying mechanistic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.